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Compound of Interest

Compound Name: Osi-906

Cat. No.: B1684704 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the optimal use of Osi-906 (linsitinib), a dual inhibitor of the

Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). The following

troubleshooting guides and frequently asked questions (FAQs) address common issues related

to minimizing off-target effects during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Osi-906 and what are its known molecular

targets?

A1: Osi-906 is a potent, orally bioavailable small-molecule dual inhibitor that targets the

tyrosine kinase activity of both the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the

Insulin Receptor (IR).[1][2] It functions by binding reversibly to the ATP-binding site within the

catalytic domains of these receptors.[3] This inhibition prevents receptor autophosphorylation

and subsequently blocks downstream signaling pathways, such as the PI3K-AKT pathway,

which are crucial for tumor cell proliferation and survival.[3][4]

Q2: What are the typical off-target effects observed with Osi-906, and at what concentrations

might they appear?

A2: While Osi-906 is considered a selective inhibitor, off-target effects can occur, particularly at

higher concentrations.[5] Clinical studies have identified several common adverse events,

which may be indicative of off-target activities or exaggerated on-target effects. These include
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fatigue, anorexia, nausea, diarrhea, hyperglycemia, and QTc prolongation.[2][6][7][8][9] In

preclinical studies, Osi-906 was found to have no significant activity against a panel of other

kinases such as Abl, ALK, BTK, EGFR, and FGFR1/2 at a concentration of 1 µM.[4][5]

However, it is crucial for researchers to perform dose-response experiments in their specific

model system to determine the optimal concentration that maximizes on-target inhibition while

minimizing these potential off-target effects.[10]

Q3: We are observing unexpected levels of toxicity in our cell line at what we believe to be an

on-target concentration. How can we determine if this is due to an off-target effect?

A3: Distinguishing between on-target and off-target toxicity is a critical step in validating your

experimental results. Here is a systematic approach to troubleshoot this issue:

Confirm On-Target Engagement: First, verify that Osi-906 is inhibiting its intended targets

(IGF-1R and IR) at the concentration you are using. This can be done by assessing the

phosphorylation status of these receptors via Western blot. A decrease in phosphorylated

IGF-1R (p-IGF-1R) and p-IR confirms on-target activity.

Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to

determine the IC50 for target inhibition and the EC50 for cell viability. If the concentration

required to induce toxicity is significantly higher than that needed to inhibit IGF-1R/IR

phosphorylation, it may suggest an off-target mechanism.[11]

Utilize a Secondary Inhibitor: Use a structurally different inhibitor that also targets IGF-1R/IR.

If this second inhibitor recapitulates the on-target effects without causing the same level of

toxicity, it strengthens the possibility of an Osi-906-specific off-target effect.

Genetic Knockdown Approaches: Employ techniques like siRNA or CRISPR/Cas9 to

specifically knock down IGF-1R and/or IR. If the phenotype (e.g., decreased proliferation) of

the genetic knockdown is similar to the effect of Osi-906 at non-toxic concentrations, it

supports an on-target mechanism. If the toxicity persists with Osi-906 in knockdown cells, it

points towards an off-target effect.[10]

Quantitative Data Summary
The following tables provide a summary of the inhibitory concentrations of Osi-906 against its

primary targets and the maximum tolerated doses observed in various clinical trial settings.
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Table 1: In Vitro Inhibitory Activity of Osi-906

Target IC50 (nM) Assay Type

IGF-1R 35 Cell-free

IR 75 Cell-free

Data sourced from Selleck Chemicals product information.[4]

Table 2: Maximum Tolerated Dose (MTD) of Osi-906 in Clinical Trials

Combination Agent Osi-906 Dosing Schedule MTD

Everolimus 50 mg BID, continuous 50 mg BID

Erlotinib
450 mg QD, intermittent (days

1-3 weekly)
450 mg QD

Erlotinib 400 mg QD, continuous 400 mg QD

Irinotecan
450 mg QD, intermittent (days

1-3 weekly)
450 mg QD

Monotherapy
600 mg QD, intermittent (days

1-3 or 1-7 every 14 days)
600 mg QD

Data compiled from multiple Phase I and Ib clinical studies.[6][7][8][12]
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Caption: Osi-906 inhibits IGF-1R and IR, blocking downstream PI3K/AKT signaling.
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Start: Select Cell Line
& Culture Conditions

Step 1: Dose-Response Curve
(e.g., 0.01 to 10 µM Osi-906)

Step 2: Assess On-Target Inhibition
(Western Blot for p-IGF-1R/p-IR)

Step 3: Assess Cell Viability
(e.g., CellTiter-Glo Assay)

Step 4: Determine IC50 (Target)
& EC50 (Viability)

Step 5: Compare IC50 vs. EC50

Optimal Dose Range:
IC50 < Dose < EC50

IC50 << EC50

Potential Off-Target Toxicity:
IC50 ≈ EC50

IC50 close to EC50

Step 6: Validate with Secondary Assays
(e.g., siRNA, different inhibitor)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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